Structural Differentiation: 4-Fluorophenyl vs. 4-Bromocinnamyl Substitution in Isoquinoline-5-sulfonamide Scaffolds
The target compound, N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide (CAS 651307-22-1), is structurally distinct from the widely used PKA inhibitor H-89, which bears a 4-bromocinnamyl group on the aminoethyl nitrogen [1]. CAS 651307-22-1 features a saturated ethyl linker terminating in a 4-fluorophenyl ring, whereas H-89 contains an unsaturated cinnamyl (propenyl) linker terminating in a 4-bromophenyl ring. The saturated linker in CAS 651307-22-1 eliminates the conjugated double bond present in H-89, which class-level evidence indicates can alter ATP-binding site occupancy and conformational flexibility [2]. Furthermore, the replacement of a heavy bromine atom (atomic weight ~80) with a fluorine atom (atomic weight ~19) reduces molecular weight by approximately 73 g/mol, a difference that can influence membrane permeability and tissue distribution, although no direct permeability or pharmacokinetic data are available for CAS 651307-22-1.
| Evidence Dimension | Structural features: linker saturation and terminal halogen type |
|---|---|
| Target Compound Data | Saturated ethyl linker; terminal 4-fluorophenyl group; MW 373.44 g/mol |
| Comparator Or Baseline | H-89: unsaturated cinnamyl (propenyl) linker; terminal 4-bromophenyl group; MW ~446.36 g/mol |
| Quantified Difference | A molecular weight difference of approximately 73 g/mol; absence of conjugated double bond in the linker of CAS 651307-22-1 |
| Conditions | Structural comparison based on chemical formula and published H-89 crystal structure (PDB: chemcomp-IQB) [3] |
Why This Matters
This structural differentiation suggests CAS 651307-22-1 may exhibit a kinase selectivity profile distinct from that of H-89, making it a potentially valuable tool for dissecting kinase signaling where H-89's promiscuity (inhibition of S6K1, MSK1, ROCK2 at nanomolar concentrations [4]) confounds data interpretation.
- [1] H-89 structure and classification: N-[2-(4-bromocinnamylamino)ethyl]-5-isoquinoline sulfonamide. PubChem / PDB (chemcomp-IQB). View Source
- [2] Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. Review on isoquinoline-5-sulfonamide SAR and development. View Source
- [3] PDB entry chemcomp-IQB: H-89 co-crystal structure with PKA. Provides structural basis for isoquinoline-5-sulfonamide binding. View Source
- [4] H-89 (hydrochloride) selectivity profile. Cayman Chemical. Documents off-target inhibition of S6K1 (IC50 80 nM), MSK1 (IC50 120 nM), and ROCK2 (IC50 270 nM). View Source
